
3-氯-2-吡咯烷-1-基苯胺
描述
3-Chloro-2-pyrrolidin-1-yl-phenylamine is a chemical compound that features a pyrrolidine ring attached to a phenylamine structure with a chlorine atom at the third position
科学研究应用
3-Chloro-2-pyrrolidin-1-yl-phenylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
Target of Action
The pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have target selectivity . The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with a variety of biological activities and could potentially influence multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been associated with a variety of biological activities .
Action Environment
The design of new molecules often starts by studying the binding conformation of similar compounds, which can be influenced by environmental factors .
生化分析
Biochemical Properties
3-Chloro-2-pyrrolidin-1-yl-phenylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit cyclooxygenase-2 (COX-2) with an IC50 value in the range of 1–8 µM . This inhibition is crucial as COX-2 is involved in the inflammatory response, and its inhibition can lead to anti-inflammatory effects. Additionally, the compound’s interaction with other proteins and enzymes can modulate various biochemical pathways, making it a valuable tool in biochemical research.
Cellular Effects
3-Chloro-2-pyrrolidin-1-yl-phenylamine has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with COX-2 can alter the production of prostaglandins, which are lipid compounds that play a role in inflammation and other cellular processes . Furthermore, its impact on gene expression can lead to changes in the production of proteins involved in cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of 3-Chloro-2-pyrrolidin-1-yl-phenylamine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of COX-2, inhibiting its activity and reducing the production of pro-inflammatory prostaglandins . This binding interaction is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site and block its catalytic function. Additionally, the compound’s influence on gene expression can lead to the upregulation or downregulation of specific genes, further modulating cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-2-pyrrolidin-1-yl-phenylamine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies can result in sustained inhibition of COX-2 and other target enzymes, leading to prolonged anti-inflammatory effects.
Dosage Effects in Animal Models
The effects of 3-Chloro-2-pyrrolidin-1-yl-phenylamine vary with different dosages in animal models. At lower doses, the compound can effectively inhibit COX-2 and reduce inflammation without causing significant adverse effects . At higher doses, the compound may exhibit toxic or adverse effects, such as gastrointestinal irritation or liver toxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
3-Chloro-2-pyrrolidin-1-yl-phenylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and function. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain or lose biological activity . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety in therapeutic applications.
Transport and Distribution
The transport and distribution of 3-Chloro-2-pyrrolidin-1-yl-phenylamine within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution to target sites . Its localization and accumulation within specific tissues can influence its therapeutic effects and potential side effects. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical research and drug development.
Subcellular Localization
The subcellular localization of 3-Chloro-2-pyrrolidin-1-yl-phenylamine can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, its localization to the endoplasmic reticulum or mitochondria can influence its interactions with enzymes and other biomolecules, modulating its biological effects. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-pyrrolidin-1-yl-phenylamine typically involves the reaction of 3-chloroaniline with pyrrolidine under specific conditions. One common method includes:
Starting Materials: 3-chloroaniline and pyrrolidine.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 3-chloroaniline is reacted with pyrrolidine at elevated temperatures, typically around 80-100°C, to form the desired product.
Industrial Production Methods: Industrial production of 3-Chloro-2-pyrrolidin-1-yl-phenylamine may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions: 3-Chloro-2-pyrrolidin-1-yl-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylamine derivatives depending on the nucleophile used.
相似化合物的比较
- 3-Chloro-2-pyrrolidin-1-yl-pyridine
- 3-Chloro-2-pyrrolidin-1-yl-benzene
- 3-Chloro-2-pyrrolidin-1-yl-toluene
Comparison: 3-Chloro-2-pyrrolidin-1-yl-phenylamine is unique due to its specific substitution pattern and the presence of both a pyrrolidine ring and a chlorine atom. This combination imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the chlorine atom can influence the compound’s reactivity and its interaction with biological targets, making it a valuable scaffold in drug discovery and development.
属性
IUPAC Name |
3-chloro-2-pyrrolidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-8-4-3-5-9(12)10(8)13-6-1-2-7-13/h3-5H,1-2,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURSQVBYAKAFDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359218 | |
| Record name | 3-Chloro-2-pyrrolidin-1-yl-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58785-05-0 | |
| Record name | 3-Chloro-2-pyrrolidin-1-yl-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



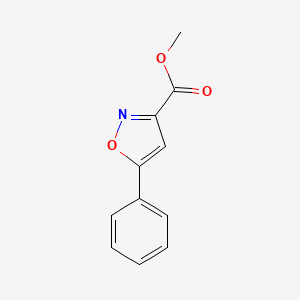
![[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1268656.png)
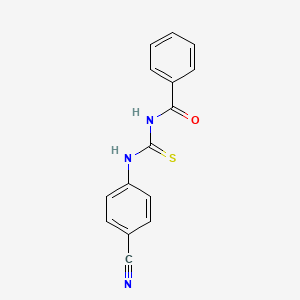
![7-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1268658.png)
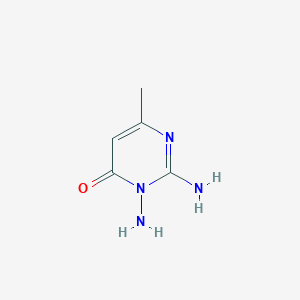
![Ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B1268663.png)
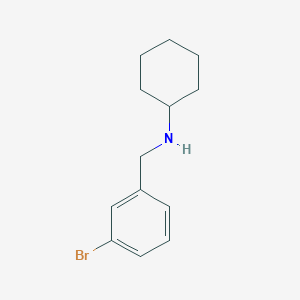
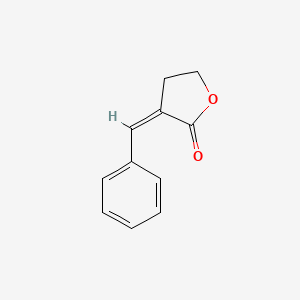


![1-(4-Hydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-YL)thio]ethanone](/img/structure/B1268672.png)


